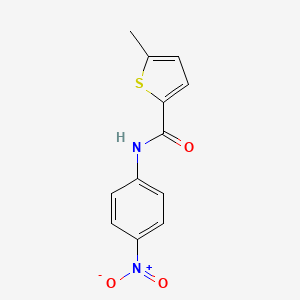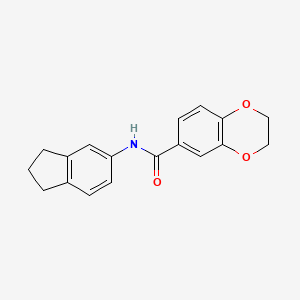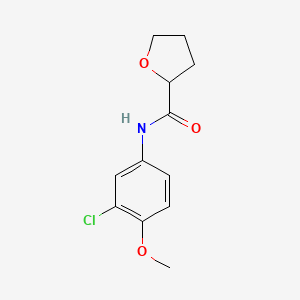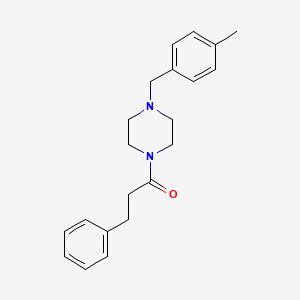
4-(2,4-dichlorophenoxy)-N-2-pyrazinylbutanamide
説明
4-(2,4-dichlorophenoxy)-N-2-pyrazinylbutanamide, commonly known as DCPB, is a chemical compound that belongs to the class of pyrazine-based herbicides. It is widely used in agricultural practices as a selective herbicide to control broadleaf weeds in crops such as corn, soybeans, and wheat. The chemical structure of DCPB makes it highly effective against weeds, while being safe for crops.
作用機序
DCPB acts by inhibiting the growth of broadleaf weeds through the disruption of their hormonal balance. The compound targets the auxin signaling pathway, which is essential for the growth and development of plants. By inhibiting this pathway, DCPB prevents the growth of broadleaf weeds, while leaving crops unaffected.
Biochemical and Physiological Effects:
DCPB has been shown to have a low toxicity to non-target organisms, including mammals, birds, fish, and insects. The compound has a low persistence in the environment, which reduces the risk of accumulation in soil and water. DCPB has also been found to have a low potential for bioaccumulation in the food chain.
実験室実験の利点と制限
DCPB has several advantages for use in lab experiments. The compound is readily available and can be synthesized in large quantities. DCPB is also highly stable, which makes it easy to handle and store. However, DCPB has some limitations for use in lab experiments. The compound has a low solubility in water, which can make it difficult to dissolve in some experimental conditions. DCPB can also exhibit some variability in its effectiveness depending on the type of broadleaf weed being targeted.
将来の方向性
There are several future directions for research on DCPB. One area of research is the development of new formulations of DCPB that can improve its effectiveness against resistant weeds. Another area of research is the investigation of the long-term effects of DCPB on the environment, including its impact on soil microorganisms and the potential for groundwater contamination. Additionally, research could focus on the potential use of DCPB in combination with other herbicides to develop more effective weed control strategies.
科学的研究の応用
DCPB has been extensively studied for its herbicidal properties and its impact on the environment. The compound has been found to be highly effective against a wide range of broadleaf weeds, including weeds that are resistant to other herbicides. DCPB has also been shown to have a low toxicity to non-target organisms, making it an environmentally friendly herbicide.
特性
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-pyrazin-2-ylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O2/c15-10-3-4-12(11(16)8-10)21-7-1-2-14(20)19-13-9-17-5-6-18-13/h3-6,8-9H,1-2,7H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMVPHLBGHDXDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)NC2=NC=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(5-bromo-2-thienyl)carbonyl]-4-(2-chlorobenzyl)piperazine](/img/structure/B4183766.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4183774.png)

![1'-[1-methyl-3-(methylthio)propyl]-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4183785.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4183797.png)

![N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4183816.png)
![5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4183817.png)

![4-phenyl-N-[1-(4-pyridinyl)ethyl]butanamide](/img/structure/B4183823.png)

![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]isonicotinamide](/img/structure/B4183842.png)
![5-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4183847.png)
![2-[(5-chloro-2-methoxybenzoyl)amino]-N-cyclopentyl-3-thiophenecarboxamide](/img/structure/B4183851.png)